molecular formula C13H9NO B1209434 Dibenz[b,f][1,4]oxazepine CAS No. 257-07-8

Dibenz[b,f][1,4]oxazepine

Cat. No. B1209434
CAS RN: 257-07-8
M. Wt: 195.22 g/mol
InChI Key: NPUACKRELIJTFM-UHFFFAOYSA-N
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Description

Dibenz[b,f][1,4]oxazepine is a colorless liquid with an odor ranging from odorless to fruity. It is also known as CR gas or dibenzoxazepine . Developed by the British Ministry of Defence in the late 1950s and early 1960s, it serves as a riot control agent and an incapacitating agent .


Molecular Structure Analysis

Dibenz[b,f][1,4]oxazepine has the following molecular formula: C13H9NO . Its molecular weight is approximately 195.22 g/mol . The 2D structure consists of a fused benzene ring and an oxazepine ring. The compound’s canonical SMILES representation is C1=CC=C2C(=C1)C=NC3=CC=CC=C3O2 .


Chemical Reactions Analysis

Dibenz[b,f][1,4]oxazepine is primarily known for its role as a lachrymatory agent (LA). It activates the TRPA1 channel , leading to eye irritation and tearing. While it is toxic, its toxicity is lower than that of CS gas (2-chlorobenzalmalononitrile). Ingestion or exposure to Dibenz[b,f][1,4]oxazepine can be harmful, and large quantities can even be lethal. Death occurs due to asphyxiation and pulmonary edema. Notably, the effects of CR gas are long-lasting and persistent, and it can persist on surfaces for up to 60 days .

Scientific Research Applications

Antidepressant Applications

Dibenz[b,f][1,4]oxazepine derivatives have been identified as compounds with significant antidepressant properties. These compounds interact with central nervous system receptors and neurotransmitters that are implicated in mood regulation and depression disorders. The tricyclic structure of Dibenz[b,f][1,4]oxazepine is similar to that of many classical antidepressants, suggesting its potential utility in the development of new therapeutic agents for treating depression .

Analgesic Properties

Research has shown that certain derivatives of Dibenz[b,f][1,4]oxazepine exhibit analgesic effects. These effects are likely due to the compound’s ability to modulate pain pathways, possibly by interacting with receptors or enzymes involved in the sensation of pain. This makes it a candidate for the development of new pain management medications .

Calcium Channel Antagonism

Dibenz[b,f][1,4]oxazepine derivatives have been studied for their role as calcium channel antagonists. By inhibiting calcium channels, these compounds can affect various physiological processes, including muscle contraction and neurotransmitter release, which has implications for the treatment of cardiovascular diseases and other conditions where calcium channel regulation is crucial .

Histamine H4 Receptor Agonism

Some derivatives of Dibenz[b,f][1,4]oxazepine act as agonists for the histamine H4 receptor. This receptor is involved in the immune response and inflammatory processes. Agonists for this receptor could be used to modulate immune responses and have potential applications in treating allergic and inflammatory diseases .

HIV-1 Reverse Transcriptase Inhibition

Dibenz[b,f][1,4]oxazepine has been identified as a non-nucleoside inhibitor of HIV-1 reverse transcriptase. This enzyme is essential for the replication of HIV, and its inhibition is a key strategy in the treatment of HIV/AIDS. Compounds that can effectively inhibit this enzyme are valuable in the development of antiretroviral therapies .

Lachrymatory Agent

Interestingly, Dibenz[b,f][1,4]oxazepine is also known as a lachrymatory agent, which means it can induce tearing. It has been used in tear gas formulations. While this is not a therapeutic application, it demonstrates the diverse chemical properties and effects that this compound can have .

Mechanism of Action

Target of Action

Dibenz[b,f][1,4]oxazepine, also known as CR gas, is an incapacitating agent and a lachrymatory agent . It exerts its effects primarily through the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel . The TRPA1 receptor is primarily expressed in small diameter, nociceptive neurons and plays a central role in the pain response to endogenous inflammatory mediators .

Mode of Action

It is known to cause intense skin irritation, particularly around moist areas, temporary blindness due to blepharospasm, and respiratory distress, including coughing and gasping for breath . These effects are believed to be a result of the compound’s interaction with the TRPA1 channel .

Biochemical Pathways

It is known that the compound’s activation of the trpa1 channel can lead to a variety of downstream effects, including the perception of noxious stimuli and inflammatory hyperalgesia .

Pharmacokinetics

It is known that the compound is a pale yellow crystalline solid with a spicy odor, and it is slightly soluble in water . It is usually presented as a microparticulate solid, in the form of suspension in a propylene glycol-based liquid .

Result of Action

The primary result of Dibenz[b,f][1,4]oxazepine’s action is intense irritation and pain. Exposure to the compound can cause skin redness within 10 minutes, burning and erythema with a higher dose, and strong pain with even higher doses . In aerosol form, it can cause irritation at concentrations as low as 0.2 mcg/L, becoming intolerable at 3 mcg/L . It is capable of causing immediate incapacitation .

Action Environment

The action of Dibenz[b,f][1,4]oxazepine can be influenced by environmental factors. For instance, its irritant effect on the skin is usually amplified by water . Furthermore, its thermal stability and decomposition behavior can affect its efficiency and the toxicity of its decomposition products .

properties

IUPAC Name

benzo[b][1,4]benzoxazepine
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InChI

InChI=1S/C13H9NO/c1-3-7-12-10(5-1)9-14-11-6-2-4-8-13(11)15-12/h1-9H
Source PubChem
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InChI Key

NPUACKRELIJTFM-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C=NC3=CC=CC=C3O2
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Molecular Formula

C13H9NO
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DSSTOX Substance ID

DTXSID8059764
Record name Dibenz[b,f][1,4]oxazepine
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Molecular Weight

195.22 g/mol
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Physical Description

Dibenz(b,f)(1,4)oxazepine is a colorless liquid, odorless to fruity.
Record name DIBENZ(B,F)(1,4)OXAZEPINE
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Product Name

Dibenz[b,f][1,4]oxazepine

Color/Form

Pale yellow crystalline solid

CAS RN

257-07-8
Record name DIBENZ(B,F)(1,4)OXAZEPINE
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Record name CR (lacrimator)
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Record name DIBENZ(B,F)(1,4)OXAZEPINE
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Melting Point

73 °C
Record name DIBENZ(b,f)[1,4]OXAZEPINE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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